molecular formula C10H14ClN3O B3102606 (1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol CAS No. 1420870-15-0

(1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol

Cat. No. B3102606
CAS RN: 1420870-15-0
M. Wt: 227.69 g/mol
InChI Key: NCDHUGJWJFVPLF-UHFFFAOYSA-N
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Description

(1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a cyclohexanol derivative that belongs to the class of pyrimidine-based inhibitors. The compound has shown promising results in inhibiting the activity of certain enzymes and receptors, making it a potential candidate for the treatment of various diseases.

Scientific Research Applications

Applications of Related Chemical Reactions and Compounds

Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents :Cyclodextrins have been studied extensively for their ability to form inclusion complexes with various molecules, including antibiotics and antibacterial agents. This property has been leveraged in drug-delivery applications to improve solubility, modify drug-release profiles, and enhance antimicrobial activity. Such studies suggest potential applications for cyclohexanol derivatives in developing more effective drug delivery systems (Boczar & Michalska, 2022).

Tautomerism of Nucleic Acid Bases :Research on the tautomerism of nucleic acid bases, including pyrimidine, has revealed insights into the influence of molecular interactions on tautomeric equilibria. These findings are critical for understanding DNA replication and mutation processes, suggesting the relevance of pyrimidine derivatives in genetic research and molecular biology (Person et al., 1989).

Cyclohexane Oxidation to Produce Ketone-Alcohol (KA) Oil :The oxidation of cyclohexane is a fundamental chemical reaction for the industrial production of KA oil, used as a feedstock for nylon production. Research in this area, focusing on catalysts and reaction conditions, could be relevant for understanding the industrial applications and chemical reactions involving cyclohexanol derivatives (Abutaleb & Ali, 2021).

Chlorogenic Acid (CGA) Research :Studies on chlorogenic acid, a phenolic compound, have revealed its diverse biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory properties. Such research highlights the potential for cyclohexanol derivatives in various biomedical applications (Naveed et al., 2018).

properties

IUPAC Name

4-[(2-chloropyrimidin-4-yl)amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-10-12-6-5-9(14-10)13-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDHUGJWJFVPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC(=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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